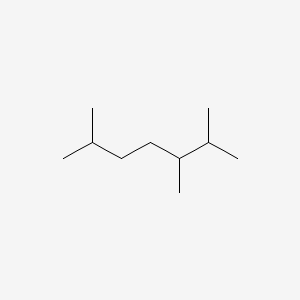
2,3,6-Trimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethylheptane is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon that consists of a heptane backbone with three methyl groups attached at the 2nd, 3rd, and 6th positions. This compound is one of the many isomers of decane and is known for its use in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic reforming of petroleum fractions. This method involves the use of a platinum-based catalyst at high temperatures and pressures to rearrange the hydrocarbon molecules, resulting in the formation of branched alkanes like this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require ultraviolet light or heat to proceed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2,3,6-Trimethylheptane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: Studies involving the metabolism of hydrocarbons often use this compound as a model compound.
Medicine: Research into the pharmacokinetics of hydrocarbon exposure sometimes includes this compound.
Industry: It is utilized in the formulation of specialty fuels and lubricants.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethylheptane primarily involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can undergo metabolic oxidation in biological systems, leading to the formation of metabolites that may interact with cellular components. The exact pathways and molecular targets depend on the specific context of its use, such as in metabolic studies or industrial applications .
Comparación Con Compuestos Similares
2,3,6-Trimethylheptane can be compared with other branched alkanes, such as:
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in fuels.
2,3,5-Trimethylheptane: Another isomer of decane with similar properties but different branching.
2,2,6-Trimethylheptane: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers .
Propiedades
Número CAS |
4032-93-3 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,3,6-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |
Clave InChI |
IHPXJGBVRWFEJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


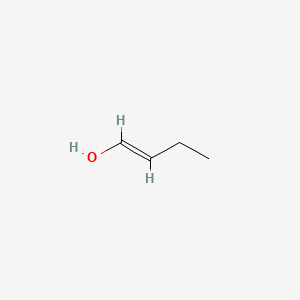
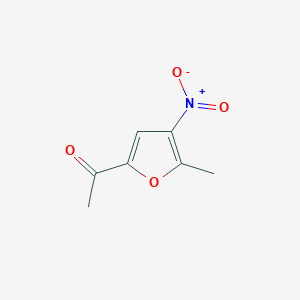
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
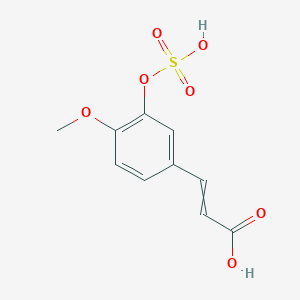
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
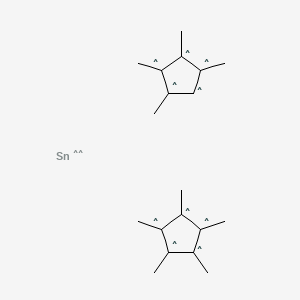
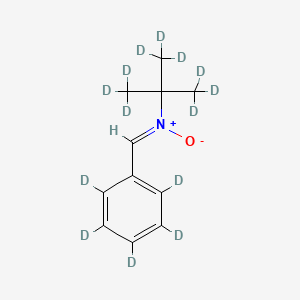
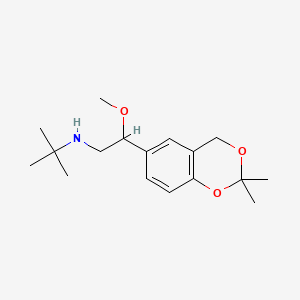

![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
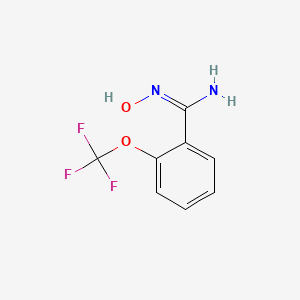
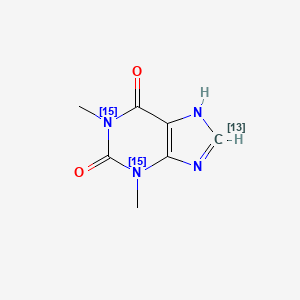
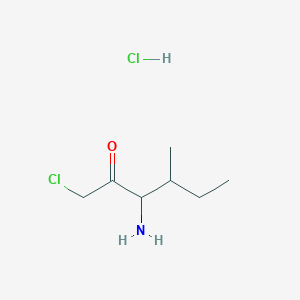
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
